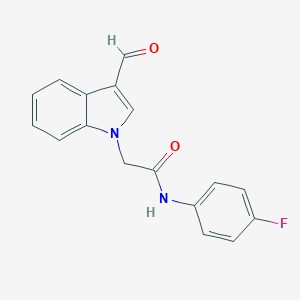![molecular formula C24H23ClN2O3S B422401 N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422401.png)
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Pro-apoptotic Effects in Cancer Cells
Compounds with a sulfonamide fragment, similar to the chemical of interest, have been synthesized and evaluated for their anti-cancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. This suggests a potential application of such compounds in cancer treatment through apoptosis induction (Cumaoğlu et al., 2015).
Anti-HIV Activity
Certain derivatives of N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide have shown potential as anti-HIV agents. A study has demonstrated the in vitro anti-HIV-1 activity of these compounds, indicating their potential use in HIV therapy (Brzozowski & Sa̧czewski, 2007).
Anti-inflammatory Properties
Derivatives of this compound have been investigated for their anti-inflammatory effects. A study on peripheral benzodiazepine receptor ligands, which are structurally similar, demonstrated significant in vivo anti-inflammatory properties (Torres et al., 1999).
Synthesis and Characterization for Antimicrobial Agents
New quinazolines, related to the compound , have been synthesized and characterized for potential antimicrobial applications. These compounds have shown effectiveness against a range of bacterial and fungal pathogens (Desai et al., 2007).
Application in Dye Synthesis
This compound's derivatives have been utilized in the synthesis of dyes. A study demonstrates the synthesis and analysis of a new biscyanine dye, indicating the utility of such compounds in the field of dye and pigment chemistry (Yelenich et al., 2016).
Pharmaceutical Detection in Wastewater
The compound has been part of a study to develop a method for detecting low concentrations of pharmaceuticals in industrial waste streams. This highlights its relevance in environmental monitoring and pharmaceutical waste management (Deegan et al., 2011).
Eigenschaften
Produktname |
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C24H23ClN2O3S |
Molekulargewicht |
455g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-18-9-11-23(12-10-18)31(29,30)27(22-8-4-7-21(25)15-22)17-24(28)26-14-13-19-5-2-3-6-20(19)16-26/h2-12,15H,13-14,16-17H2,1H3 |
InChI-Schlüssel |
CEMGKLPXDFYUBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(bicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B422318.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B422321.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B422322.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422324.png)
![ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422325.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B422326.png)
![ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422327.png)
![ethyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422328.png)
![ethyl 4-[4-(allyloxy)-3-chlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422329.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422330.png)
![2-ethoxy-4-[(5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B422331.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422338.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422341.png)